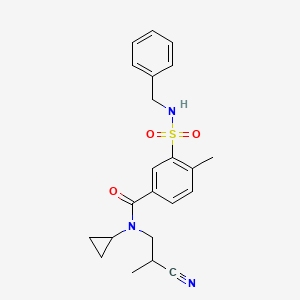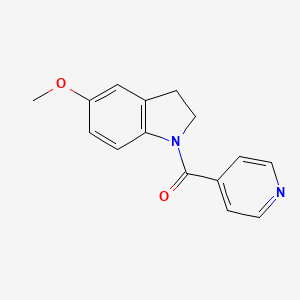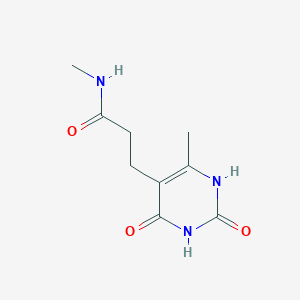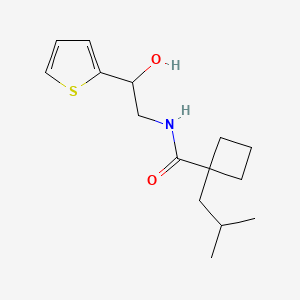
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide, also known as BSCMCB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities. BSCMCB has shown promising results in various research areas, including cancer treatment, neuroscience, and infectious diseases. In
Mecanismo De Acción
The exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities by inhibiting the growth of certain microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have low toxicity in vitro, making it a safe compound for lab experiments. However, the limitations of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, the exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood, which may hinder its clinical development.
Direcciones Futuras
For the study of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include the development of analogs, further studies to understand its clinical applications, and its potential use in other research areas.
Métodos De Síntesis
The synthesis of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide involves several steps, including the reaction of 3-nitrobenzyl alcohol with thiourea, followed by the reduction of the resulting nitrothiophenol with sodium borohydride. The obtained product is then reacted with 2-bromo-N-cyclopropyl-4-methylbenzamide in the presence of potassium carbonate and copper powder. The final step involves the reaction of the resulting intermediate with 2-cyanopropyl bromide in the presence of cesium carbonate.
Aplicaciones Científicas De Investigación
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(13-23)15-25(20-10-11-20)22(26)19-9-8-17(2)21(12-19)29(27,28)24-14-18-6-4-3-5-7-18/h3-9,12,16,20,24H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDROFGNDQBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C#N)C2CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)

![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)
